Fucoserratene

chemical ecology reproductive biology pheromone bioassay

Fucoserratene is the sex pheromone of multiple brown algae species within the order Fucales, known chemically as (3E,5Z)-octa-1,3,5-triene. This C8 hydrocarbon features a conjugated triene system with precisely defined E/Z stereochemistry at positions 3 and 5, yielding a molecular weight of 108.18 g mol⁻¹ and an XLogP3 of 3.8.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 33580-05-1
Cat. No. B148878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucoserratene
CAS33580-05-1
Synonyms1,3E,5Z-Octatriene
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESCCC=CC=CC=C
InChIInChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6-
InChIKeyHOXGZVUCAYFWGR-YMBWGVAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fucoserratene (CAS 33580-05-1) Procurement Guide: Sourcing the Brown Algae Sex Pheromone with Verified (3E,5Z)-Octa-1,3,5-triene Stereochemistry


Fucoserratene is the sex pheromone of multiple brown algae species within the order Fucales, known chemically as (3E,5Z)-octa-1,3,5-triene [1]. This C8 hydrocarbon features a conjugated triene system with precisely defined E/Z stereochemistry at positions 3 and 5, yielding a molecular weight of 108.18 g mol⁻¹ and an XLogP3 of 3.8 [2]. Naturally biosynthesized from eicosapentaenoic acid via a lipoxygenase/hydroperoxide lyase pathway in both macroalgae and freshwater diatoms, the compound triggers spermatozoid chemotaxis at picomolar concentrations, making it a critical molecular tool for reproductive biology and chemical ecology research [3][4].

Fucoserratene Procurement: Why Generic Octatriene Isomers Cannot Substitute for (3E,5Z)-Configured Material


The biological activity of fucoserratene is exquisitely dependent on its (3E,5Z) stereochemistry: a direct head-to-head comparison of nine octatriene isomers demonstrated that only the natural (3E,5Z) configuration elicits maximal spermatozoid chemotaxis in Fucus species, with other geometric isomers showing substantially higher threshold concentrations [1]. Furthermore, chain-length specificity is equally stringent—the C11 tetraene finavarrene (3E,5Z,8Z-undecatetraene) serves as the sperm attractant in Ascophyllum nodosum but does not functionally replace fucoserratene in Fucus serratus, confirming that neither generic octatrienes nor longer-chain polyenes can be interchanged without loss of bioactivity [2]. Even structurally unrelated hydrocarbons such as n-hexane require approximately 3,100-fold higher concentrations to elicit comparable chemotactic responses, underscoring that receptor-level recognition demands the precise conjugated triene geometry present only in fucoserratene [1].

Fucoserratene Quantitative Differentiation Evidence: Head-to-Head Chemotaxis, Stereoisomer, and Interference Data


Fucoserratene vs. n-Hexane: 3,100-Fold Higher Chemotactic Potency in Fucus serratus Spermatozoa Bioassay

In a direct head-to-head comparison using Fucus serratus spermatozoa, synthetic fucoserratene elicited chemotaxis at threshold concentrations approximately 3,100 times lower than n-hexane [1]. This quantitative differential rules out non-specific hydrocarbon effects and confirms receptor-mediated recognition of the (3E,5Z)-octatriene scaffold.

chemical ecology reproductive biology pheromone bioassay

Nine Octatriene Isomers Tested: Only (3E,5Z) Configuration Yields Maximal Sperm Chemotaxis Across Two Fucus Species

Müller and Seferiadis determined threshold concentrations for synthetic fucoserratene and nine other octatriene geometric isomers using spermatozoa from both Fucus serratus and F. vesiculosus. The natural (3E,5Z)-octa-1,3,5-triene (fucoserratene) exhibited the strongest attraction in both species, with no isomer matching its potency [1]. This establishes that stereochemistry—not merely the presence of three conjugated double bonds—governs biological activity.

stereochemistry–activity relationship pheromone receptor specificity isomer comparison

Fucoserratene vs. Petroleum Hydrocarbons: Diesel Oil Requires 10,000-Fold Higher Concentration to Mimic Chemotaxis

In competitive chemotaxis experiments with Fucus vesiculosus spermatozoids, diesel oil—the most effective petroleum hydrocarbon tested—was similarly effective as fucoserratene only at concentrations approximately four orders of magnitude (10⁴-fold) higher [1]. This quantitative gap demonstrates that fucoserratene's receptor-mediated signaling cannot be replicated by complex hydrocarbon mixtures at environmentally relevant concentrations.

pollutant interference pheromone specificity environmental toxicology

Fucoserratene vs. Finavarrene: Divergent Species Specificity Between C8 Triene and C11 Tetraene Brown Algal Pheromones

Fucoserratene (C8, 3E,5Z-octatriene) is the sperm attractant of Fucus serratus and several other Fucales members [1], whereas finavarrene (C11, 3E,5Z,8Z-undecatetraene) serves the same function in Ascophyllum nodosum [2]. Despite sharing the 3E,5Z stereochemical motif and both being linear polyenes, cross-attraction experiments reveal that finavarrene does not effectively replace fucoserratene in Fucus species, indicating receptor-level discrimination based on chain length and additional unsaturation [2].

species-specific pheromone receptor divergence comparative biochemistry

GC Retention Index Differentiation: Fucoserratene Kovats RI 1108 on Carbowax 20M Enables Analytical Verification of Isomer Identity

Fucoserratene exhibits a normal alkane retention index of 1108 on a Carbowax 20M polar capillary column (custom temperature program) [1]. This RI value provides a measurable, instrument-independent parameter for discriminating authentic (3E,5Z)-octa-1,3,5-triene from other octatriene stereoisomers, which will elute at different retention times on polar phases, and from the C11 tetraene finavarrene or the cyclic pheromone ectocarpene.

gas chromatography retention index quality control analytical chemistry

Biosynthetic Pathway Uniqueness: Fucoserratene Arises from Eicosapentaenoic Acid via 12-Lipoxygenase, Distinct from Ectocarpene Biosynthesis

Fucoserratene is biosynthesized from eicosa-5,8,11,14,17-pentaenoic acid (EPA) via 12-lipoxygenase-mediated formation of 12-hydroperoxy-EPA, followed by hydroperoxide lyase cleavage to yield the C8 hydrocarbon [1]. In contrast, the cyclic pheromone ectocarpene derives from dodeca-3,6,9-trienoic acid, and double-bond-deuterated nona-3,6-dienoic acid is converted to fucoserratene in Fucales but is absent from the hydrocarbon pool of Senecio species [2]. This precursor specificity means that metabolic labeling or biosynthetic studies using fucoserratene require the correct C20 fatty acid substrate, not shorter-chain precursors.

biosynthesis lipoxygenase pathway natural product chemistry isotopic labeling

Fucoserratene Application Scenarios: Where Verified (3E,5Z)-Octatriene Drives Reproducible Research Outcomes


Brown Algal Fertilization and Sperm Chemotaxis Bioassays

Fucoserratene is the essential positive control for Fucus serratus and F. vesiculosus sperm chemotaxis assays. The 3,100-fold potency advantage over n-hexane [1] ensures that assay sensitivity and specificity are calibrated against the natural ligand, not a surrogate. Use at picomolar threshold concentrations in FC-78 fluorocarbon carrier as established by Müller and Seferiadis (1977).

Stereochemistry–Activity Relationship (SAR) Studies of Conjugated Triene Pheromones

The rank-order potency data across nine octatriene isomers [1] make fucoserratene the gold-standard reference for SAR investigations of polyene pheromone receptors. Any newly synthesized octatriene analog must be benchmarked against (3E,5Z)-fucoserratene to quantify the stereochemical contribution to receptor activation.

Petroleum Pollutant Interference and Environmental Toxicology Experiments

The 10,000-fold concentration differential between fucoserratene and diesel oil [1] provides a quantitative framework for dose–response studies of hydrocarbon pollutant effects on marine invertebrate chemoreception. Authentic fucoserratene is required to distinguish receptor-mediated interference from nonspecific solvent effects.

Lipoxygenase Pathway Elucidation and Stable-Isotope Precursor Tracing

The EPA→12-hydroperoxy-EPA→fucoserratene biosynthetic route [1] enables researchers to design ¹³C- or ²H-labeled fatty acid feeding studies. Authentic fucoserratene serves as the analytical standard for GC-MS confirmation of de novo biosynthesis in diatom or macroalgal cultures.

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